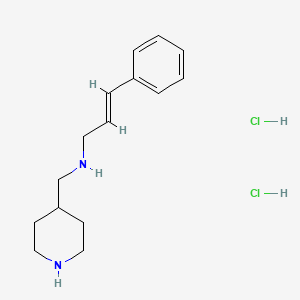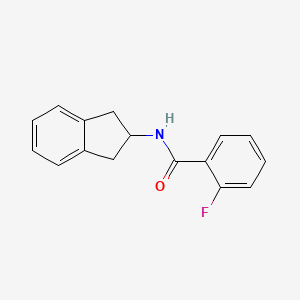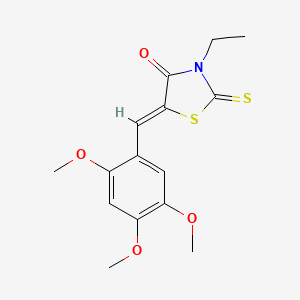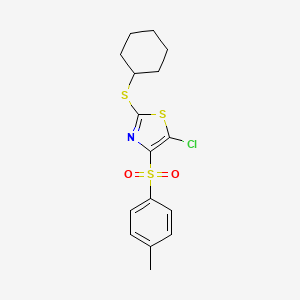
(3-phenyl-2-propen-1-yl)(4-piperidinylmethyl)amine dihydrochloride
Descripción general
Descripción
(3-phenyl-2-propen-1-yl)(4-piperidinylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C15H24Cl2N2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.1316542 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
Studies have demonstrated the utility of related compounds in the microwave-assisted synthesis of pyrimidine imines and thiazolidinones, showcasing significant antibacterial activity. This process highlights the compound's role in creating derivatives with potential pharmacological uses (Merugu, Ramesh, & Sreenivasulu, 2010). Another study explored similar synthesis pathways, further confirming the antibacterial potential of these derivatives, emphasizing the role of microwave irradiation in efficient compound synthesis (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity Against Pathogens of Lycopersicon Esculentum
Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against tomato plant pathogens has shown significant potent antimicrobial activities. This suggests the compound's potential in agricultural applications to combat bacterial and fungal diseases (Vinaya et al., 2009).
Alternative to Phenolation in Polybenzoxazine Synthesis
A study explored the use of phloretic acid as a sustainable alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research points towards innovative ways of incorporating the compound in material science for developing new polymeric materials with enhanced properties (Trejo-Machin et al., 2017).
Synthesis and Antimicrobial Activities of Triazole Derivatives
The synthesis of triazole derivatives from reactions involving primary amines, including the compound , has shown good to moderate antimicrobial activities against various microorganisms. This underscores its significance in the development of new antimicrobial agents (Bektaş et al., 2010).
Photophysical Properties of Borondipyrromethene Analogues
Research on the photophysical properties of borondipyrromethene analogues has provided insights into the influence of substituents, including piperidinyl groups, on the fluorescence quantum yields and lifetimes of these compounds. This highlights potential applications in developing fluorescent materials and probes (Qin et al., 2005).
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(piperidin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)7-4-10-17-13-15-8-11-16-12-9-15;;/h1-7,15-17H,8-13H2;2*1H/b7-4+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMUUPMSDPDIRN-RDRKJGRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC=CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1CNC/C=C/C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4595569.png)
![N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4595570.png)
![ethyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B4595573.png)
![{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B4595591.png)

![N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B4595597.png)
![(7Z)-7-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4595605.png)




![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4595634.png)
![(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4595641.png)
![5-(3-nitrophenyl)-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4595646.png)
